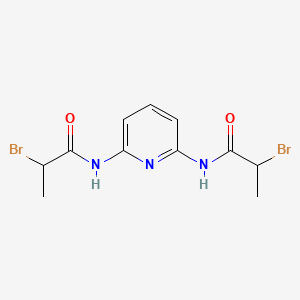
N,N'-(Pyridine-2,6-diyl)bis(2-bromopropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) is a chemical compound that features a pyridine ring substituted at the 2 and 6 positions with bromopropanamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coordination chemistry: The pyridine ring can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
科学的研究の応用
N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science: Used in the synthesis of polymers and materials with specific electronic or optical properties.
作用機序
The mechanism of action of N,N’-(Pyridine-2,6-diyl)bis(2-bromopropanamide) depends on its specific application. In coordination chemistry, the pyridine ring coordinates with metal ions, forming stable complexes. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromopropanamide groups can also undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities .
類似化合物との比較
Similar Compounds
N,N’-(Pyridine-2,6-diyl)bis(naphthalenedicarboximide): Similar structure but with naphthalene rings instead of bromopropanamide groups.
2,6-Diacetylpyridine: Similar pyridine core but with acetyl groups instead of bromopropanamide groups.
2,6-Dibromopyridine: Similar bromine substitution but lacks the amide functionality.
Uniqueness
The combination of these functional groups provides a versatile platform for the synthesis of new compounds and materials with tailored properties .
特性
CAS番号 |
473917-59-8 |
|---|---|
分子式 |
C11H13Br2N3O2 |
分子量 |
379.05 g/mol |
IUPAC名 |
2-bromo-N-[6-(2-bromopropanoylamino)pyridin-2-yl]propanamide |
InChI |
InChI=1S/C11H13Br2N3O2/c1-6(12)10(17)15-8-4-3-5-9(14-8)16-11(18)7(2)13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
InChIキー |
ZSBVRNDSPKYQNI-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=NC(=CC=C1)NC(=O)C(C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















